MAGE-3 (191-205) is a peptide derived from the MAGE-3 protein, which is part of the MAGE family of cancer/testis antigens. These antigens are typically expressed in various tumors but not in normal tissues, making them potential targets for immunotherapy. The specific peptide MAGE-3 (191-205) has garnered attention for its ability to elicit immune responses, particularly in the context of cancer vaccines and T-cell therapies.
MAGE-3 is derived from the MAGE-A3 gene, which is located on chromosome X. This gene encodes a protein that plays a role in tumorigenesis and is associated with several types of cancers, including melanoma and lung cancer. The peptide sequence itself is recognized by major histocompatibility complex class I molecules, facilitating its presentation to cytotoxic T lymphocytes.
MAGE-3 (191-205) falls under the classification of tumor-associated antigens. It is specifically categorized as a peptide epitope that can activate T cells, which are crucial for adaptive immunity against tumors.
The synthesis of MAGE-3 (191-205) can be achieved through various methods, primarily solid-phase peptide synthesis. This technique allows for the stepwise assembly of amino acids to form peptides with high purity and yield.
Methods:
Technical Details:
The molecular structure of MAGE-3 (191-205) consists of a linear sequence of amino acids that folds into a specific conformation when presented by major histocompatibility complex molecules. The precise sequence is critical for its recognition by T cells.
Structure Data:
MAGE-3 (191-205) participates in several biochemical interactions:
Technical Details:
The mechanism of action for MAGE-3 (191-205) involves several key processes:
Data:
Studies have shown that immunization with MAGE-3 peptides can lead to robust anti-tumor responses in clinical settings .
MAGE-3 (191-205) exhibits several physical and chemical properties relevant to its function as an immunogenic peptide:
MAGE-3 (191-205) has significant applications in scientific research and clinical settings:
MAGE-3 (Melanoma-Associated Antigen 3), also designated MAGE-A3, belongs to the cancer-testis antigen (CTA) family characterized by restricted expression in immune-privileged sites (testis, placenta, fetal ovary) and aberrant re-expression in malignant tissues. This tumor-selective expression pattern stems from epigenetic dysregulation in cancer cells, particularly demethylation of CpG islands in promoter regions, which reactivates germline gene expression programs silenced in somatic tissues. MAGE-A3 expression is observed across diverse epithelial cancers but absent in most healthy adult tissues, making it a compelling target for tumor-specific immunotherapy [3] [5] [9].
Cancer-Specific Expression Frequencies:MAGE-A3 demonstrates variable but clinically significant expression frequencies across malignancies:
Table 1: MAGE-A3 Expression in Human Cancers
Cancer Type | Expression Frequency | Clinical Correlation | Source |
---|---|---|---|
Ovarian Cancer | 36% (131/390) | Poor PFS with MAGE-A1/A10 co-expression | [9] |
Esophageal Cancer | 24-41% | Association with advanced disease | [7] |
NSCLC | High percentage | Poor prognosis, advanced stage | [3] |
Melanoma | Frequent | Target in clinical trials | [3] [9] |
Heterogeneity and Clinical Implications:A critical challenge in targeting MAGE-A3 is its intratumoral heterogeneity. Immunohistochemical analyses reveal a mosaic expression pattern where antigen-positive tumor cells (5-60% of cells) coexist with antigen-negative populations. This heterogeneity exists both spatially within primary tumors and temporally between primary tumors and metastases. In NSCLC, only 50% of lymph node metastases from MAGE-A3+ primary tumors retained antigen expression, while some histologically negative nodes showed molecular evidence of MAGE-A3 expression [3]. This variability has profound implications for immunotherapy: heterogeneous expression enables immune escape through selective pressure favoring antigen-negative clones, potentially explaining limited clinical efficacy in vaccine trials. Additionally, MAGE-A3 often exhibits co-expression with other MAGE-A family members (A1, A4, A10), creating opportunities for multi-target approaches but complicating the attribution of biological effects to individual antigens [5] [9].
Prognostic Significance:MAGE-A3 expression correlates with aggressive disease phenotypes. In multiple cancers, its presence associates with:
The oncogenic functions of MAGE-A3 contribute to its prognostic impact. It interacts with the TRIM28 RING E3 ubiquitin ligase via its MAGE homology domain (MHD), forming complexes that ubiquitinate tumor suppressors like p53, targeting them for proteasomal degradation. This molecular role positions MAGE-A3 not merely as a passive immunological target but as an active contributor to tumor progression [5].
The MAGE-3 (191-205) peptide, with the amino acid sequence H-GDNQIMPKAGLLIIV-OH, represents an immunodominant region of the MAGE-A3 protein with specific immunological properties critical for CD4+ T-cell recognition. This 15-mer peptide contains nested epitopes presented by MHC class II molecules, enabling engagement with T-helper cells essential for orchestrating sustained anti-tumor immunity [2] [6].
Biochemical and Immunological Characteristics:The peptide features a distinctive combination of residues facilitating MHC binding and T-cell receptor interaction:
Table 2: Immunological Properties of MAGE-3 (191-205)
Property | Characteristic | Immunological Significance |
---|---|---|
Amino Acid Sequence | H-Gly-Asp-Asn-Gln-Ile-Met-Pro-Lys-Ala-Gly-Leu-Leu-Ile-Ile-Val-OH | Core epitope for MHC-II presentation |
HLA Restriction | Promiscuous HLA-DR binding | Broad population coverage |
Processing Pathway | Exogenous/endosomal | Requires professional APCs |
Immunodominance Rank | 2nd among MAGE-A3 epitopes (6/11 patients) | High natural immunogenicity |
T-cell Response Type | CD4+ T helper cells | Orchestrates broad anti-tumor immunity |
Antigen Processing and Presentation Mechanisms:MAGE-3 (191-205) epitopes are generated primarily through the exogenous processing pathway:
This processing route creates a critical bottleneck for immunogenicity. Recognition efficiency depends on:
The endogenous pathway (direct presentation by tumor cells) is inefficient for this epitope due to its cytosolic/nuclear protein localization lacking endosomal targeting sequences. However, innovative approaches like engineering tumor cells to express MAGE-A3 fused to the invariant chain (targeting the endosomal pathway) significantly enhance CD4+ T-cell recognition, suggesting strategies to overcome this limitation in immunotherapy [6].
Immunogenicity and Clinical Relevance:Spontaneous CD4+ T-cell responses against MAGE-3 (191-205) occur naturally in cancer patients, indicating break of immune tolerance. In advanced melanoma, 55% of patients show detectable reactivity to this epitope without therapeutic intervention. This immunogenicity stems from:
The functional roles of these CD4+ T cells extend beyond helper functions:
Clinical Translation Challenges:Despite promising immunogenicity, targeting this epitope faces hurdles:
Future approaches require overcoming presentation barriers through:
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7